1,5-DIMORPHOLINO-1,5-PENTANEDIONE
Description
1,5-Dimorpholino-1,5-pentanedione is a diketone derivative featuring two morpholino substituents at the terminal positions of a pentanedione backbone. The morpholino groups (six-membered rings containing one nitrogen and one oxygen atom) confer unique electronic and steric properties to the compound, distinguishing it from simpler alkyl or aryl-substituted pentanediones. The compound’s polarity and solubility in polar solvents are likely influenced by the morpholino moieties, which can participate in hydrogen bonding and dipole interactions .
Properties
IUPAC Name |
1,5-dimorpholin-4-ylpentane-1,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c16-12(14-4-8-18-9-5-14)2-1-3-13(17)15-6-10-19-11-7-15/h1-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGLWRBIIKONNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCCC(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-DIMORPHOLINO-1,5-PENTANEDIONE typically involves the reaction of morpholine with 1,5-pentanedione under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the morpholine, followed by the addition of 1,5-pentanedione. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalysts to enhance the reaction rate and yield. The reaction conditions, such as temperature and pressure, are optimized to ensure maximum efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,5-DIMORPHOLINO-1,5-PENTANEDIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diketone groups to alcohols.
Substitution: The morpholine rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
1,5-DIMORPHOLINO-1,5-PENTANEDIONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,5-DIMORPHOLINO-1,5-PENTANEDIONE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
1,5-Diphenyl-1,5-pentanedione (CAS 6263-83-8)
- Structure: Replaces morpholino groups with phenyl substituents.
- Physical Properties: Melting point (64–67°C) is lower than typical morpholino derivatives due to reduced polarity and weaker intermolecular forces.
1,5-Dimorpholino-3-(1-naphthyl)-pentane
- Structure: Shares morpholino groups but on a pentane chain with a central naphthyl substituent.
- Toxicity: Oral rat LD50 = 708 mg/kg, indicating moderate toxicity .
- Electronic Properties : The naphthyl group enhances UV absorption, suggesting applications in photochemistry, whereas the diketone structure in the target compound may favor redox reactivity .
2-Methyl-1,3,5-triphenyl-1,5-pentanedione
- Structure : Features multiple phenyl groups and a methyl substituent, increasing molecular weight (C24H22O2) and steric hindrance.
- Coordination Chemistry: Limited utility as a ligand due to bulky phenyl groups obstructing metal binding. The target compound’s morpholino groups offer accessible lone pairs (N and O) for stronger metal coordination .
4-Acyl Bispyrazolone Derivatives
- Structure : Tetradentate ligands with four oxygen atoms for metal binding.
- Coordination: Form stable complexes with rare earth ions (e.g., La³⁺, Ce³⁺) .
Data Table: Key Properties of Comparable Compounds
Research Findings and Implications
- Coordination Chemistry: Morpholino-substituted diketones exhibit superior ligand properties compared to aryl analogs due to their dual N/O donor sites. This aligns with studies on 4-acyl bispyrazolones, where oxygen-rich structures enhance rare-earth binding .
- Solubility and Reactivity: The morpholino groups in the target compound likely improve solubility in polar aprotic solvents (e.g., DMF, DMSO), facilitating its use in homogeneous catalysis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
